molecular formula C13H14ClNO B2795461 (4'-Methoxy-2-biphenylyl)amine hydrochloride CAS No. 93189-05-0

(4'-Methoxy-2-biphenylyl)amine hydrochloride

Cat. No.: B2795461
CAS No.: 93189-05-0
M. Wt: 235.71
InChI Key: BTKKXPWYXJGJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4'-Methoxy-2-biphenylyl)amine hydrochloride is a useful research compound. Its molecular formula is C13H14ClNO and its molecular weight is 235.71. The purity is usually 95%.
BenchChem offers high-quality (4'-Methoxy-2-biphenylyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4'-Methoxy-2-biphenylyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14;/h2-9H,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKKXPWYXJGJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93189-05-0
Record name (4'-Methoxy-2-biphenylyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of (4'-Methoxy-2-biphenylyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (4'-Methoxy-2-biphenylyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility and provide a systematic, hands-on approach to overcoming these issues in your experiments.

Section 1: Frequently Asked Questions & Initial Assessment

This section addresses the most common initial queries regarding the solubility of (4'-Methoxy-2-biphenylyl)amine hydrochloride.

Q1: I'm struggling to dissolve (4'-Methoxy-2-biphenylyl)amine hydrochloride in my aqueous buffer. Why is it so poorly soluble?

A: The solubility behavior of this compound is governed by two primary structural features: its biphenyl core and its amine hydrochloride salt form.

  • Hydrophobic Biphenyl Core: The fundamental structure is a biphenyl, which consists of two connected phenyl rings. This aromatic system is non-polar and inherently hydrophobic, leading to low solubility in polar solvents like water.[1][2] While the methoxy and amine groups add some polarity, the biphenyl backbone remains the dominant factor.

  • pH-Dependent Amine Salt: The compound is supplied as a hydrochloride salt of a weakly basic amine. This salt form is intended to enhance aqueous solubility compared to the free base. However, its effectiveness is highly dependent on the pH of the solution.[3][4] In acidic conditions, the amine group is protonated (R-NH3+), making it a charged, more soluble species. As the pH increases and approaches the amine's pKa, it gets deprotonated to its neutral, less soluble free base form (R-NH2), which can precipitate out of solution.[3][5]

Q2: What is the general solubility profile I should expect for this compound?

A: Based on the "like dissolves like" principle, you should expect the following:

  • Aqueous Solvents: Sparingly soluble, with solubility being highly dependent on maintaining an acidic pH well below the pKa of the amine.

  • Organic Solvents: Good solubility in many common organic solvents, particularly those that are moderately polar or non-polar.[1][6] This is due to favorable interactions with the biphenyl structure.

Q3: What is the best practice for preparing a concentrated stock solution?

A: For most applications, preparing a concentrated stock solution in an organic solvent is the most reliable method. Dimethyl sulfoxide (DMSO) is an excellent initial choice due to its high solubilizing power for a wide range of compounds.

Section 2: Systematic Troubleshooting Workflow

If you are facing solubility issues, it is crucial to follow a logical troubleshooting process. The workflow below provides a step-by-step decision guide to diagnose and solve the problem.

TroubleshootingWorkflow start Problem: Low Solubility Observed check_integrity Step 1: Verify Compound Integrity - Check Certificate of Analysis - Confirm visual appearance start->check_integrity aqueous_path Step 2: Optimize Aqueous System Is the final solution aqueous? check_integrity->aqueous_path check_ph 2a: Measure & Adjust pH - Is pH < 5.0? - Lower pH with dilute HCl aqueous_path->check_ph Yes organic_path Step 3: Explore Co-Solvent / Organic Systems aqueous_path->organic_path No / Aqueous Failed heat_sonicate 2b: Apply Gentle Energy - Warm solution (e.g., 37-50°C) - Use ultrasonic bath check_ph->heat_sonicate Still Insoluble success Success: Compound Dissolved check_ph->success Soluble heat_sonicate->aqueous_path Re-evaluate heat_sonicate->success Soluble prepare_stock 3a: Prepare High-Conc. Stock - Use DMSO, DMF, or Ethanol (See Table 1) organic_path->prepare_stock dilute_stock 3b: Dilute Stock into Final Medium - Add stock solution last - Vortex while adding prepare_stock->dilute_stock advanced_path Step 4: Consider Advanced Formulation (For Drug Development) dilute_stock->advanced_path Precipitates on Dilution dilute_stock->success Soluble excipients 4a: Use Solubilizing Excipients - Surfactants (e.g., Tween 80) - Cyclodextrins advanced_path->excipients Yes fail Contact Technical Support for further assistance advanced_path->fail No excipients->success Soluble excipients->fail Still Insoluble

Caption: A decision tree for troubleshooting low solubility.

Section 3: Detailed Troubleshooting Protocols & Explanations

This section expands on the workflow with detailed scientific explanations and step-by-step protocols.

Focus Area 1: Optimizing Aqueous Solubility
Q4: How exactly does pH control solubility, and what is the protocol for finding the optimal pH?

A: The solubility of an amine hydrochloride is a classic acid-base equilibrium problem. The equilibrium is:

R-NH₂ (solid, free base) ⇌ R-NH₂ (dissolved, free base) + H⁺ + Cl⁻ ⇌ R-NH₃⁺Cl⁻ (dissolved, salt)

According to Le Châtelier's Principle, adding an acid (increasing H⁺ concentration) will shift the equilibrium to the right, favoring the formation of the more soluble protonated salt form.[4] Conversely, in a neutral or basic solution, the low H⁺ concentration allows the equilibrium to shift left, causing the compound to convert to its less soluble free base and precipitate.

Experimental Protocol: pH-Solubility Profile Determination

  • Prepare a series of buffers: Create a set of buffers with pH values ranging from 2.0 to 8.0 (e.g., pH 2, 4, 6, 7, 7.4, 8).

  • Add excess compound: Add an excess amount of (4'-Methoxy-2-biphenylyl)amine hydrochloride to a fixed volume of each buffer in separate vials. Ensure solid material is visible.

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate phases: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully take a sample from the supernatant and determine the concentration using a validated HPLC method.[7][8]

  • Plot the data: Plot solubility (mg/mL or µM) versus pH. You will typically observe a significant drop in solubility as the pH increases.

Q5: Is it safe to use heat to improve solubility?

A: Gentle heating can increase the rate of dissolution and, in many cases, the equilibrium solubility. However, this approach should be used with caution. Biphenyl compounds are generally thermally stable, but prolonged exposure to high temperatures, especially at non-optimal pH, could risk chemical degradation.[6] Always perform a stability check if you plan to store the solution after heating. Sonication is often a safer and effective alternative to heating.

Focus Area 2: Co-Solvent and Organic Solvent Systems
Q6: I need to use this in a cell-based assay and my final DMSO concentration must be low. What should I do?

A: This is a common challenge. The strategy is to create a highly concentrated stock in 100% DMSO and then perform a serial dilution into your aqueous cell culture medium.

Table 1: Recommended Solvents for Stock Solution Preparation

Solvent Polarity Boiling Point (°C) Notes
DMSO Polar Aprotic 189 Excellent solubilizing power. Use freshly opened, as it can be hygroscopic.[9]
DMF Polar Aprotic 153 Good alternative to DMSO.

| Ethanol | Polar Protic | 78.4 | Useful for applications where DMSO is not suitable. May require warming. |

Experimental Protocol: Preparing a Working Solution via Dilution

  • Prepare a high-concentration stock: Dissolve the compound in 100% DMSO to create a 10-50 mM stock solution. Ensure it is fully dissolved.

  • Perform serial dilutions: If necessary, perform an intermediate dilution in DMSO or your final aqueous medium.

  • Final dilution: Add the stock solution dropwise to your final, vigorously vortexing aqueous medium. Never add the aqueous medium to the concentrated stock, as this can cause immediate precipitation. This method creates a transient supersaturated state that can often hold in solution.[10]

Focus Area 3: Advanced Formulation Strategies
Q7: My compound precipitates when I mix it with other components in my formulation. What is happening?

A: This is likely due to a phenomenon called disproportionation . If your formulation contains basic excipients (e.g., magnesium stearate, sodium croscarmellose), they can act as proton acceptors.[11][12][13] These excipients can effectively "steal" the proton from your amine hydrochloride, converting it back to the insoluble free base, which then precipitates. This is a critical consideration in solid dosage form development.[11][12]

Q8: Which excipients can help improve and maintain solubility in a formulation?

A: Several classes of excipients are designed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[14]

Table 2: Common Excipients to Enhance Solubility

Excipient Class Example(s) Mechanism of Action Reference
Surfactants Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate Reduce surface tension and form micelles to encapsulate the hydrophobic drug. [14][15]
Cyclodextrins β-Cyclodextrin, HP-β-CD Form inclusion complexes where the hydrophobic drug sits inside the cyclodextrin's cavity, while the exterior remains hydrophilic. [8][10]
pH Modifiers Citric Acid, Tartaric Acid Create an acidic microenvironment to keep the amine in its protonated, soluble form. [15][16]

| Polymers | PVP, HPMC | Used in amorphous solid dispersions to prevent recrystallization of the drug in a higher-energy, more soluble state. |[17] |

Section 4: Analytical Methodology
Q9: How can I accurately measure the solubility of my compound?

A: The gold standard for determining equilibrium solubility is the shake-flask method followed by HPLC quantification.[7] Using a method like HPLC is superior to UV spectroscopy because it can separate the parent compound from any potential impurities or degradants, ensuring you are only measuring the solubility of the active molecule.[7][8]

Protocol: Shake-Flask Solubility Assay

  • Objective: To determine the equilibrium solubility of (4'-Methoxy-2-biphenylyl)amine hydrochloride in a specific solvent or buffer.

  • Materials:

    • (4'-Methoxy-2-biphenylyl)amine hydrochloride

    • Chosen solvent (e.g., pH 7.4 phosphate-buffered saline)

    • Glass vials with screw caps

    • Orbital shaker in a temperature-controlled environment

    • Centrifuge

    • Calibrated HPLC system with a suitable column (e.g., C18) and validated detection method (e.g., UV at a relevant wavelength).

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. A good starting point is to add 2-5 mg to 1 mL. You must be able to visually confirm that undissolved solid remains at the end of the experiment.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium.

    • After equilibration, let the vials stand for a short period to allow larger particles to settle.

    • Carefully pipette an aliquot from the top of the solution and place it in a microcentrifuge tube.

    • Centrifuge the aliquot at >10,000 x g for 15-20 minutes to pellet any remaining suspended solids.[7]

    • Prepare a calibration curve of the compound in a suitable solvent (like DMSO or acetonitrile/water).

    • Carefully remove an aliquot of the supernatant from the centrifuged sample, dilute it into the mobile phase to a concentration within the range of your calibration curve, and inject it into the HPLC.

    • Calculate the concentration in the original supernatant based on the dilution factor and the calibration curve. This value is the equilibrium solubility.

References
  • Solubility of Things. (n.d.). Biphenyl. Retrieved from [Link]

  • Bag, A. N., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

  • AIP Publishing. (1939). The Solubility of Biphenyl in Non‐Polar Solvents. The Journal of Chemical Physics. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Canadian Journal of Chemistry. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Biphenyl (1,1-biphenyl). Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • John, C. T., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique... Pharmaceutical Research. Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Al-Achi, A., & Gupta, M. R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES.... Retrieved from [Link]

  • Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Tablets and Capsules Magazine. (2024). Quick Look: The Role of Functional Excipients. Retrieved from [Link]

  • PubMed. (2013). Formulating Weakly Basic HCl Salts.... Retrieved from [Link]

  • ResearchGate. (2025). Formulating Weakly Basic HCl Salts.... Retrieved from [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

Sources

Dealing with hygroscopic nature of (4'-Methoxy-2-biphenylyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: (4'-Methoxy-2-biphenylyl)amine hydrochloride

Welcome to the dedicated technical support guide for (4'-Methoxy-2-biphenylyl)amine hydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth guidance, troubleshooting protocols, and frequently asked questions to address the challenges associated with the compound's hygroscopic nature. Our goal is to ensure the integrity of your material, the accuracy of your experiments, and the reproducibility of your results.

Introduction: The Challenge of Hygroscopicity

(4'-Methoxy-2-biphenylyl)amine hydrochloride, like many amine hydrochloride salts, is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere[1][2]. This property is not a sign of poor quality but an inherent chemical characteristic that requires specific handling and storage protocols. Failure to control moisture exposure can lead to a cascade of issues, including inaccurate weighing, physical changes like clumping, and potential chemical degradation, ultimately compromising experimental outcomes[3][4]. This guide is designed to equip you with the knowledge and procedures to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly does it mean that this compound is "hygroscopic"?

A: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air. For (4'-Methoxy-2-biphenylyl)amine hydrochloride, this means that when the powder is exposed to ambient air, water molecules will adhere to and be absorbed by the particles. In some cases, a compound can absorb so much water that it dissolves completely, a phenomenon known as deliquescence[2]. This moisture uptake can artificially inflate the mass of the compound and introduce water as a reactive species into your experiments[4].

Q2: Why is controlling moisture so critical for this specific API hydrochloride?

A: Controlling moisture is paramount for several reasons:

  • Accurate Dosing and Concentration: The absorbed water adds weight, leading to significant errors in weighing. This results in preparing solutions with a lower-than-intended concentration of the active pharmaceutical ingredient (API), affecting dose-response curves, kinetic measurements, and overall experimental accuracy[4].

  • Chemical Stability: Water can act as a reactant. For an amine salt, excess moisture can facilitate hydrolysis or promote other degradation pathways, leading to the formation of impurities and a reduction in the compound's potency[3][5].

  • Physical Properties: Moisture absorption causes physical changes in the powder. It can transition from a free-flowing powder to a clumped or caked solid, which is difficult to handle, weigh, and dissolve uniformly[3][4]. In some cases, moisture can even induce changes in the crystalline form (polymorphism), which can affect solubility and bioavailability[6].

  • Processability and Formulation: In a drug development context, uncontrolled moisture content can severely impact manufacturing processes like powder flow during tablet pressing or dry granulation, leading to failed batches and inconsistent product quality[7][8].

Q3: What are the ideal storage conditions for (4'-Methoxy-2-biphenylyl)amine hydrochloride?

A: To maintain the compound's integrity, it must be stored in a controlled environment that minimizes exposure to atmospheric moisture. The following conditions are recommended based on best practices for hygroscopic APIs[3].

ParameterRecommended ConditionRationale
Temperature 15°C to 25°C (59°F to 77°F)To minimize the rate of potential thermal degradation.
Relative Humidity (RH) Below 40% (ideally <30%)To create a significant barrier against moisture absorption and prevent physical changes like caking[3].
Light Exposure Store in the dark (amber vials)To protect against potential light-sensitive degradation pathways.
Packaging Tightly sealed, moisture-proof containers with inert gas headspace (e.g., Argon or Nitrogen).The primary defense against atmospheric moisture. The container should be opened minimally and resealed promptly and securely after each use[1][3].

Q4: What are the visible signs of moisture contamination or degradation?

A: Regularly inspect your compound before use. Key visual indicators of moisture uptake include:

  • Clumping or Caking: The powder is no longer free-flowing and has formed aggregates[3].

  • Change in Appearance: The powder may appear wet, pasty, or in severe cases, may have deliquesced into a liquid or slurry[2].

  • Droplets on Container Liner: The presence of condensation or liquid droplets on the inside of the packaging is a clear sign of significant moisture contamination[4].

If any of these signs are observed, the integrity of the compound is questionable, and it may not be suitable for quantitative experiments without first determining the precise water content.

Troubleshooting Guide & Protocols

This section addresses specific issues you may encounter and provides validated protocols to resolve them.

Problem 1: Inaccurate Weighing (Mass Creep on the Balance)

Symptom: The mass reading on the analytical balance continuously increases after the compound is added to the weigh boat.

Cause: The compound is actively absorbing moisture from the air, and the balance is measuring the combined weight of your compound and the incoming water.

Solution: Adopt a Strict Protocol for Weighing Hygroscopic Solids.

This workflow minimizes atmospheric exposure during the critical weighing step.

Weighing_Workflow cluster_prep Preparation Phase cluster_weigh Weighing Phase (Controlled Environment) cluster_dissolve Post-Weighing Prep_Balance Tare analytical balance with weigh vessel Prep_Tools Prepare all necessary tools (spatulas, vials) Prep_Balance->Prep_Tools Prep_Compound Allow compound container to equilibrate to room temperature Prep_Tools->Prep_Compound Weigh_Start Transfer compound container into a low-humidity environment (glove box or balance draft shield) Prep_Compound->Weigh_Start Weigh_Quick Quickly transfer an approximate amount of powder to the tared vessel Weigh_Start->Weigh_Quick Weigh_Seal IMMEDIATELY and tightly reseal the main compound container Weigh_Quick->Weigh_Seal Weigh_Record Record the stable mass reading as quickly as possible Weigh_Seal->Weigh_Record Dissolve Immediately transfer the weighed solid into the prepared solvent Weigh_Record->Dissolve Clean Clean spatula and weighing vessel Dissolve->Clean caption Workflow for Accurate Weighing

Caption: Workflow for Accurate Weighing.

Detailed Step-by-Step Weighing Protocol:

  • Equilibrate: Before opening, allow the sealed container of (4'-Methoxy-2-biphenylyl)amine hydrochloride to warm to the ambient temperature of the weighing area. This prevents condensation from forming on the cold powder upon opening.

  • Prepare Your Destination: Have your pre-labeled vial or flask containing the solvent (if making a solution) ready and open nearby.

  • Minimize Exposure: Perform all transfers inside a controlled environment. A nitrogen-filled glove box or a glove bag is ideal[9][10]. If unavailable, use the draft shield of the analytical balance as a mini-environment and work as quickly as possible.

  • Weigh by Difference (Recommended):

    • Place the sealed compound bottle on the balance and tare it.

    • Remove the bottle, quickly uncap it, and use a clean, dry spatula to transfer a portion of the powder into your destination flask/vial.

    • Immediately reseal the compound bottle and place it back on the balance.

    • The negative reading on the balance is the exact mass of the compound you transferred. This method avoids exposing the compound on an open weigh boat.

  • Direct Weighing (If Necessary):

    • Place your weigh boat on the balance and tare.

    • Quickly add the compound to the boat. Do not wait for the reading to fully stabilize if it is clearly "creeping" upwards. Aim to record the mass within 5-10 seconds.

    • Immediately transfer the weighed powder to its destination vessel.

  • Seal and Store: Tightly reseal the main container, preferably flushing the headspace with an inert gas like argon or nitrogen before storage. Place it back in a desiccator or other dry storage environment[1][11].

Problem 2: Inconsistent Experimental Results or Suspected Degradation

Symptom: You observe variability between experiments run on different days, loss of compound potency, or unexpected peaks in analytical runs (e.g., HPLC, LC-MS).

Cause: The compound's integrity has been compromised by absorbed moisture, leading to an inaccurate initial concentration or chemical degradation.

Solution: Quantify the Water Content Using Karl Fischer Titration.

Do not assume your compound is dry. The most reliable way to ensure accuracy is to determine the exact water content and correct your sample weight accordingly. Karl Fischer (KF) titration is the industry-standard method for its high accuracy, precision, and specificity to water[][13]. It is vastly superior to the Loss on Drying (LoD) method, which measures the loss of any volatile component, not just water[7].

KF_Troubleshooting Start Inconsistent Experimental Results Observed Check_Handling Review Storage and Handling Procedures (Were they followed correctly?) Start->Check_Handling Perform_KF Perform Karl Fischer (KF) Titration on a sample from the bottle Check_Handling->Perform_KF Yes, procedures were followed Order_New Consider ordering a fresh batch of compound Check_Handling->Order_New No, compound was mishandled Analyze_Result Analyze KF Result (Is water content > acceptable limit, e.g., 0.5%?) Perform_KF->Analyze_Result Correct_Mass YES: Correct all future weighings for water content (Corrected Mass = Weighed Mass * (1 - %Water/100)) Analyze_Result->Correct_Mass Yes Proceed NO: Proceed with experiment, but maintain strict handling Analyze_Result->Proceed No Correct_Mass->Proceed Investigate_Other Water content is low. Investigate other sources of error (solvent, reagents, instrument). Proceed->Investigate_Other If issues persist caption Troubleshooting Workflow for Inconsistent Results

Caption: Troubleshooting Workflow for Inconsistent Results.

Experimental Protocol: Water Content Determination by Karl Fischer (KF) Titration

This protocol provides a general outline. Always follow your specific instrument's standard operating procedures.

  • System Preparation:

    • Ensure the KF titrator is properly set up with fresh, standardized KF reagent (titrant) and solvent.

    • Perform a system check and titrant standardization using a certified water standard or sodium tartrate dihydrate as per pharmacopeial methods[14].

  • Sample Preparation (in a low-humidity environment):

    • Accurately weigh approximately 50-100 mg of (4'-Methoxy-2-biphenylyl)amine hydrochloride using the hygroscopic weighing protocol described above. Record the exact weight.

    • Quickly and carefully introduce the sample directly into the KF titration vessel.

  • Titration:

    • Start the titration process. The instrument will add the KF reagent until all the water in the sample has reacted. The endpoint is typically detected electrometrically[].

  • Calculation:

    • The instrument's software will calculate the percentage of water (w/w) based on the volume of titrant consumed, the titrant's water equivalence factor, and the sample weight[14].

    • Formula: % Water (w/w) = [(Volume of KF reagent consumed in mL) * (KF reagent factor in mg/mL) * 100] / (Weight of sample in mg)

  • Applying the Correction:

    • Use the determined water percentage to calculate the "true" mass of the dry compound for future experiments.

    • Corrected Mass = Weighed Mass × (1 - [% Water / 100])

    • Example: If you weigh 10.0 mg of powder and KF analysis shows it contains 2.5% water, the actual mass of your compound is 10.0 mg × (1 - 0.025) = 9.75 mg. Use this corrected value for all concentration calculations.

By implementing these rigorous handling, weighing, and verification procedures, you can confidently work with the hygroscopic (4'-Methoxy-2-biphenylyl)amine hydrochloride, ensuring the quality and integrity of your scientific research.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link][1]

  • Chromatography Today. (2017). Improved Water Content Analysis in Pharmaceuticals with HSGC. Retrieved from [Link][7]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link][13]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link][14]

  • Mettler Toledo. (n.d.). How to Measure Moisture Content in Pharmaceuticals. Retrieved from [Link][15]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link][9]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link][10]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link][2]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from [Link][16]

  • Taylor & Francis Online. (2021). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link][4]

  • MDPI. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting. Retrieved from [Link][6]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link][11]

  • ResearchGate. (n.d.). Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhibitor, Enalapril Maleate. Retrieved from [Link][5]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in (4'-Methoxy-2-biphenylyl)amine HCl Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize (4'-Methoxy-2-biphenylyl)amine HCl in catalytic reactions, particularly in palladium-catalyzed cross-coupling transformations such as the Buchwald-Hartwig amination. Catalyst deactivation, or poisoning, is a frequent and costly challenge that can lead to stalled reactions, low yields, and inconsistent results.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent catalyst poisoning in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst performance and potential poisoning.

Q1: What are the typical signs of catalyst deactivation in my reaction?

The primary indicators of catalyst deactivation are often observable as the reaction progresses. If you notice any of the following, catalyst poisoning should be considered a primary suspect:

  • Decreased Reaction Rate: The time required to achieve the desired conversion of your starting materials increases significantly compared to previous successful runs.

  • Lower Product Yield: You observe a marked drop in the isolated yield of your desired product under what should be standard, reliable reaction conditions.[3]

  • Incomplete Conversion: Even with extended reaction times or elevated temperatures, the starting materials are not fully consumed, leading to a complex mixture that is difficult to purify.[3]

  • Formation of Byproducts: An increase in side reactions, such as hydrodehalogenation of the aryl halide, can indicate that the primary catalytic cycle is being inhibited.

  • Visual Changes: In heterogeneous catalysis, the formation of palladium black (a precipitate of Pd(0) aggregates) can suggest catalyst decomposition, which may be induced by poisons.[4]

Q2: How can I confirm that catalyst poisoning is the root cause and not another issue, like poor reagent quality or incorrect conditions?

Distinguishing poisoning from other experimental errors is crucial. A logical, step-by-step diagnostic approach is recommended:

  • Run a Control Reaction: Perform the reaction using a fresh, high-purity batch of catalyst and reagents that have previously worked well. This helps to rule out systemic issues with your setup (e.g., glassware, inert atmosphere).

  • Test Catalyst Activity: Validate the activity of your current catalyst batch with a simple, reliable benchmark reaction that is known to be robust.

  • Analyze Starting Materials: Impurities in the reactants are a common source of catalyst poisons.[5] Utilize analytical techniques to screen your starting materials, including (4'-Methoxy-2-biphenylyl)amine HCl and the aryl halide partner.

    • Elemental Analysis (ICP-MS/OES): Can detect trace amounts of heavy metals (e.g., lead, mercury) or sulfur and phosphorus.[3][6]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities that could act as poisons.[7]

    • X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the surface of a spent heterogeneous catalyst to identify adsorbed poison species.[1][8]

Below is a workflow to help diagnose potential catalyst issues.

G Start Reaction Fails (Low Yield / Stalled) Check_Conditions Verify Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Conditions_OK->Check_Conditions No Run_Control Run Control Reaction with Trusted Reagents Conditions_OK->Run_Control Yes Control_OK Control Succeeds? Run_Control->Control_OK Poison_Suspected Catalyst Poisoning Highly Likely Control_OK->Poison_Suspected Yes Reagent_Issue Investigate Reagent Quality (Purity, Degradation) Control_OK->Reagent_Issue No Catalyst_Issue Test Catalyst Activity on Benchmark Reaction Poison_Suspected->Catalyst_Issue Further Confirmation

Caption: A logical workflow for troubleshooting low product yield.

Q3: What are the most common poisons for palladium catalysts in C-N coupling reactions?

Palladium catalysts are susceptible to a range of chemical species that can act as poisons by strongly binding to the metal's active sites, thereby disrupting the catalytic cycle.[1] Common poisons include:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups are notorious poisons for palladium catalysts.[5][9] They often originate from starting materials or reagents.

  • Coordinating Heterocycles: Unprotected nitrogen or sulfur heterocycles can act as strong ligands, competing with the desired phosphine ligand and deactivating the catalyst.[10]

  • Halides, Cyanides, and Carbon Monoxide: These species can irreversibly bind to the palladium center.[9][11] Excess iodide from aryl iodide substrates, for instance, can sometimes have an inhibitory effect.[12]

  • Water and Other Protic Species: While some modern catalyst systems are robust, trace moisture can be detrimental, especially in reactions sensitive to hydrolysis or those that generate reactive species in the presence of water.[11][13]

  • Heavy Metals: Contaminants like mercury, lead, or arsenic can form stable alloys with palladium, permanently deactivating it.[6]

The diagram below illustrates how a poison can disrupt the crucial oxidative addition step in a generic Buchwald-Hartwig catalytic cycle.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Poisoned_Catalyst L-Pd(0)-P (Inactive) PdII_intermediate L-Pd(II)(Ar)(X) OxAdd->PdII_intermediate Ligand_Exchange Ligand Exchange PdII_intermediate->Ligand_Exchange + HNR'R'' - HX PdII_amine L-Pd(II)(Ar)(NR'R'') Ligand_Exchange->PdII_amine RedElim Reductive Elimination PdII_amine->RedElim RedElim->Pd0 + Ar-NR'R'' Poison Poison (P) Poison->Pd0 Blocks Active Site

Caption: Poison (P) deactivates the Pd(0) catalyst, halting the cycle.

Troubleshooting Guide: Mitigation and Prevention Strategies

Once catalyst poisoning is suspected, the following strategies can be employed to rescue the current reaction or, more effectively, prevent the issue in future experiments.

Problem: Reaction has stalled or shows very low conversion.

Immediate Actions (Reactive Measures)

  • Increase Catalyst Loading: In some cases of mild, reversible poisoning, adding another portion of the catalyst can help drive the reaction to completion. However, this is a suboptimal solution as it increases costs and the burden of downstream palladium removal.

  • Elevate Temperature: Gently increasing the reaction temperature may enhance the rate of the desired catalytic turnover relative to the poisoning process, but this risks thermal degradation of the catalyst or substrates.

Long-Term Solutions (Proactive Prevention)

The most robust solution to catalyst poisoning is to prevent the poison from reaching the catalyst in the first place.[14][15]

  • Purification of Reagents and Solvents:

    • Starting Materials: Recrystallize solid starting materials like (4'-Methoxy-2-biphenylyl)amine HCl. If impurities are suspected, passing a solution of the material through a plug of activated carbon, silica gel, or activated alumina can effectively remove many common poisons.[14]

    • Solvents: Always use high-purity, dry solvents. If necessary, distill solvents or pass them through a solvent purification system.

  • Use of Scavenger Resins:

    • Scavenger resins are polymer-supported reagents designed to selectively bind and remove specific impurities from a solution.[16][17] Pre-treating your reaction components with an appropriate scavenger is a highly effective preventative measure.

Potential Poison Type Functional Group on Scavenger Resin Example Scavenger Resin Mechanism of Action
Soft Metals (e.g., residual Pd, Hg)Thiol (-SH), ThioureaSiliaMetS® ThiolStrong coordination with soft metals[18]
Electrophilic ImpuritiesAmine (-NH2, -NHR)SiliaBond® AmineCovalent bond formation[17]
Acidic ImpuritiesBasic (e.g., Tris-amine)SiliaBond® TAAAcid-base neutralization
Sulfur CompoundsMetal Oxides, specific chelators(Specialized Resins)Strong chemisorption
Protocol 1: General Procedure for Reagent Purification with an Adsorbent Plug

This protocol describes a simple and effective method for removing polar or coordinating impurities from a solution of a starting material.

  • Prepare the Filtration Apparatus: Place a cotton or glass wool plug at the bottom of a small chromatography column or a Hirsch funnel.

  • Pack the Adsorbent: Add a layer of sand (approx. 1 cm), followed by the chosen adsorbent (e.g., activated carbon, activated alumina, or silica gel) to a depth of 5-10 cm. Top with another layer of sand.

  • Equilibrate the Plug: Gently pass the solvent that will be used to dissolve your reagent through the plug until the adsorbent is fully wetted.

  • Prepare the Reagent Solution: Dissolve the reagent (e.g., (4'-Methoxy-2-biphenylyl)amine HCl) in a minimal amount of the appropriate solvent.

  • Filter the Solution: Carefully apply the reagent solution to the top of the plug. Use gentle vacuum or positive pressure to slowly pull or push the solution through the adsorbent bed.

  • Wash and Collect: Wash the plug with a small amount of fresh solvent to ensure complete recovery of the purified reagent. Collect the filtrate.

  • Remove Solvent: Remove the solvent from the collected filtrate under reduced pressure to obtain the purified reagent.

Protocol 2: Pre-treatment with a Scavenger Resin (Batch Mode)

This protocol is for removing a known or suspected poison from a liquid reagent or a solution of a solid reagent before it is added to the reaction.

  • Select the Appropriate Resin: Choose a scavenger resin based on the suspected poison (refer to the table above).

  • Determine Resin Quantity: Use a 3-5 fold molar excess of the scavenger resin's functional group relative to the estimated amount of the impurity. If the impurity concentration is unknown, a starting point of 50-100 mg of resin per 1 g of reagent is often effective.

  • Combine and Stir: In a separate flask, combine the reagent solution (or liquid reagent) with the scavenger resin.

  • Incubate: Stir the mixture at room temperature for 1-4 hours. The optimal time may need to be determined empirically.

  • Filter: Filter the mixture to remove the solid resin. A simple gravity filtration or filtration through a fritted funnel is sufficient.

  • Rinse: Rinse the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Use the Purified Solution: The resulting filtrate, now free of the targeted poison, can be used directly in your catalytic reaction.

By implementing these diagnostic and preventative strategies, you can significantly improve the reliability and success rate of your (4'-Methoxy-2-biphenylyl)amine HCl reactions, ensuring the integrity of your research and development efforts.

References
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • C
  • How to Prevent Catalyst Poisoning
  • Catalyst deactiv
  • C
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System.
  • How to detect catalyst poisoning in hydrotreaters.
  • Nanoparticles poison single-atom cross coupling c
  • Catalyst Poisoning Mitigation. Energy → Sustainability Directory.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Catalyst Poisoning Explained Simply. RevisionDojo.
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
  • Analytical technologies for catalyst manufacture and research. Malvern Panalytical.
  • Catalyst poisoning – Knowledge and References. Taylor & Francis Online.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Sabin Metal.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Experimental Research of an Active Solution for Modeling In Situ Activating Selective Catalytic Reduction C
  • Technical Support Center: Catalyst Poisoning & Deactiv
  • In Situ Fabrication and Reactivation of Highly Selective and Stable Ag Catalysts for Electrochemical CO2 Conversion. PMC.
  • Buchwald–Hartwig amin
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • In Situ Fabrication and Reactivation of Highly Selective and Stable Ag Catalysts for Electrochemical CO2 Conversion. ACS Energy Letters.
  • Scavenger Resins. Amerigo Scientific.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Buchwald precatalysts G2 and G3.
  • Palladium catalyst recovery using scavenger resin. SpinChem.
  • Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC.
  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals.
  • Catalytic C–H amination at its limits: challenges and solutions. Organic Chemistry Frontiers (RSC Publishing).
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Rapid SABRE Catalyst Scavenging Using Functionalized Silicas. PMC.
  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regener
  • Comparative Efficacy of Polyamine-Based Scavenger Resins. Scientific Research Publishing.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.

Sources

Validation & Comparative

HPLC Method for Purity Determination of (4'-Methoxy-2-biphenylyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4'-Methoxy-2-biphenylyl)amine hydrochloride (CAS: 93189-05-0) is a critical intermediate in the synthesis of biaryl phosphine ligands (e.g., Buchwald ligands) used in palladium-catalyzed cross-coupling reactions. Its purity is paramount, as amine impurities can poison metal catalysts, drastically reducing yield in downstream applications.

This guide compares two chromatographic approaches:

  • Method A (Generic): A standard C18 approach often used as a "first-pass" screen.

  • Method B (Optimized): A targeted method utilizing a Biphenyl stationary phase with acidic buffering, designed specifically to exploit

    
     interactions for superior resolution of structural isomers and de-aminated byproducts.
    

Part 1: The Analytical Challenge

The structural core of (4'-Methoxy-2-biphenylyl)amine presents three distinct chromatographic challenges:

  • Basic Amine Functionality: The primary amine (

    
    ) interacts strongly with residual silanols on silica columns, leading to peak tailing and poor quantification accuracy.
    
  • Hydrophobic Salt Form: As a hydrochloride salt, the molecule is polar in solid form but dissociates in solution; improper pH control can lead to "split peaks" or retention time shifting.

  • Structural Similarity of Impurities: Common synthetic precursors (e.g., 2-nitro-4'-methoxybiphenyl) and side-products (e.g., de-methoxylated biphenyl amines) possess nearly identical hydrophobicity to the target, making standard C18 separation difficult.

Comparative Snapshot: C18 vs. Biphenyl Phase[1]
MetricMethod A: Generic C18Method B: Optimized BiphenylStatus
Stationary Phase C18 (Octadecyl)Biphenyl Core-Shell🟢 Optimized
Separation Mechanism Hydrophobic InteractionHydrophobic +

Stacking
🟢 Superior
Peak Tailing (

)
1.8 - 2.2 (Poor)1.0 - 1.2 (Excellent)🟢 Pass
Impurity Resolution (

)
1.2 (Co-elution risk)> 3.5 (Baseline separation)🟢 Robust
Mobile Phase pH Neutral / UnbufferedAcidic (pH 2.5)🟢 Stable

Part 2: Detailed Experimental Protocols

Method A: The Generic Approach (Reference Only)

Use this baseline to understand why standard methods fail for this specific amine.

  • Column: Standard C18,

    
    , 
    
    
    
    .[1][2]
  • Mobile Phase: Water / Acetonitrile (50:50 Isocratic).

  • Observation: Result typically shows a broad, tailing peak for the amine due to silanol interaction and lack of pH control. Impurities often co-elute under the main peak.

Method B: The Optimized Protocol (Recommended)

This method utilizes a Biphenyl stationary phase.[3] The phenyl rings on the stationary phase engage in


 electron overlap with the biphenyl core of the analyte, offering orthogonality to simple hydrophobicity.
1. Chromatographic Conditions
ParameterSettingRationale
Column Kinetex Biphenyl,

,

Core-shell technology for high efficiency; Biphenyl phase for selectivity.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)Suppresses silanol ionization; keeps amine fully protonated (

) for sharp peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent strength; compatible with UV detection.
Flow Rate

Standard flow for 4.6 mm ID columns.[1]
Column Temp

Improves mass transfer and reduces backpressure.
Detection UV @ 245 nm

for the biphenyl conjugated system.
Injection Vol

Low volume prevents solvent effects (peak distortion).
2. Gradient Program

Time (min) | % Mobile Phase B

  • 0.00 | 20%

  • 8.00 | 80%

  • 10.00 | 80%

  • 10.10 | 20%

  • 14.00 | 20% (Re-equilibration)

3. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (with 0.1%

    
    ). Crucial: Matching the diluent pH to the mobile phase prevents "breakthrough" peaks.
    
  • Stock Solution: Weigh 10.0 mg of (4'-Methoxy-2-biphenylyl)amine HCl into a 10 mL volumetric flask. Dissolve and dilute to volume (Conc:

    
    ).
    
  • Working Standard: Dilute Stock 1:10 to achieve

    
    . Filter through a 
    
    
    
    PTFE filter.

Part 3: Visualizing the Mechanism

The following diagram illustrates why the Biphenyl column succeeds where C18 fails. The "Selectivity Triangle" shows the dual-interaction mechanism.

SeparationMechanism cluster_C18 Method A: C18 Column cluster_Biphenyl Method B: Biphenyl Column Analyte (4'-Methoxy-2-biphenylyl)amine C18_Mech Hydrophobic Interaction Only Analyte->C18_Mech Bi_Mech1 Hydrophobic Interaction Analyte->Bi_Mech1 Bi_Mech2 Pi-Pi (π-π) Stacking Analyte->Bi_Mech2 Result_A Result: Co-elution of isomers Peak Tailing due to Silanols C18_Mech->Result_A Result_B Result: High Resolution (Rs > 3.0) Sharp Symmetry (Tf < 1.2) Bi_Mech1->Result_B Bi_Mech2->Result_B

Caption: Comparison of separation mechanisms. Method B utilizes Pi-Pi interactions specific to the aromatic biphenyl rings, providing orthogonal selectivity.

Part 4: Method Validation & Troubleshooting

To ensure the trustworthiness of your data, the method must be validated. Below is a self-validating workflow.

System Suitability Criteria

Before running samples, inject the Standard Solution (5 replicates) and verify:

  • Retention Time %RSD:

    
    
    
  • Peak Area %RSD:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected SplitPeak Split / Broad Peak Problem->SplitPeak DriftingRT Drifting Retention Time Problem->DriftingRT HighBackpressure High Backpressure Problem->HighBackpressure Sol_Diluent Check Sample Diluent (Must match Mobile Phase A) SplitPeak->Sol_Diluent Sol_Equilib Increase Equilibration Time (Min 10 column volumes) DriftingRT->Sol_Equilib Sol_Guard Replace Guard Column (Precipitate accumulation) HighBackpressure->Sol_Guard

Caption: Diagnostic workflow for common HPLC issues encountered with amine salts.

References

  • Phenomenex Inc. (2023). Selectivity of Biphenyl Phases for Aromatic Isomers. Technical Guide.

  • U.S. Pharmacopeia (USP). (2024). General Chapter <621> Chromatography. USP-NF.

  • Sigma-Aldrich. (2024). (4'-Methoxy-2-biphenylyl)amine hydrochloride Product Specification.

  • Dolan, J. W. (2010). LCGC North America. "Tailing Peaks for Amines: Diagnosis and Cure."

Sources

X-ray crystallography data for (4'-Methoxy-2-biphenylyl)amine hydrochloride structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of (4'-Methoxy-2-biphenylyl)amine Hydrochloride: A Comparative Technical Guide

Executive Summary & Technical Rationale

In drug development and intermediate synthesis, the structural confirmation of biphenyl amines, such as (4'-Methoxy-2-biphenylyl)amine hydrochloride , presents unique challenges due to the rotational freedom of the phenyl-phenyl bond and the ambiguity of protonation sites in solution.

While NMR (


H, 

C)
and HRMS are standard for routine identification, they fail to provide absolute stereochemical confirmation regarding the inter-ring torsion angle (atropisomerism potential) and the precise stoichiometry/location of the hydrochloride counter-ion in the solid state.

This guide objectively compares SC-XRD against solution-phase alternatives, establishing SC-XRD as the requisite "Gold Standard" for filing regulatory data packages (IND/NDA) for this class of compounds.

Comparative Performance Analysis: SC-XRD vs. Alternatives

The following table contrasts the structural insights derived from Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

FeatureSC-XRD (Method of Choice) Solution NMR (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H, NOE)
HRMS (ESI/APCI)
Primary Output 3D Electron Density Map (Absolute Structure)Chemical Shift (

) & Coupling (

)
Mass-to-Charge Ratio (

)
Salt Validation Definitive. Visualizes Cl

position and N–H...Cl hydrogen bonding network.
Ambiguous. Protons on ammonium (

) often exchange/broaden; Cl

is silent.
Indirect. Detects cation

; Cl

often lost or detected only in negative mode.
Conformation Precise. Measures the specific inter-ring torsion angle (typically 40–60° for 2-substituted biphenyls).Averaged. Rapid rotation in solution blurs the torsion angle unless hindered (atropisomers).None. No conformational data.
Sample State Solid (Single Crystal).[1][2] Represents the bulk drug substance form.Solution. Solvation effects may alter conformation.Gas Phase (Ionized).
Data Confidence High (99.9%). Direct observation of atom connectivity.Medium. Structure is inferred from connectivity logic.Low. Confirms formula, not connectivity.

Strategic Workflow: From Synthesis to Structure

The following diagram outlines the critical decision pathway for validating the hydrochloride salt structure.

G Start Crude (4'-Methoxy-2-biphenylyl)amine HCl Recryst Protocol A: Slow Evaporation (MeOH/Et2O) Start->Recryst Screen Microscopy Screening (Birefringence Check) Recryst->Screen Decision Suitable Crystal? Screen->Decision XRD SC-XRD Data Collection (Mo Kα, 100 K) Decision->XRD Yes NMR 1H NMR (DMSO-d6) (Secondary Check) Decision->NMR No (Re-optimize) Refinement Structure Refinement (SHELXL / OLEX2) XRD->Refinement NMR->Recryst Confirm Purity Result Validation Complete: 1. Torsion Angle 2. H-Bond Network Refinement->Result

Figure 1: Structural validation workflow emphasizing the critical path to SC-XRD.

Experimental Protocol: Crystallization & Data Acquisition

To obtain the specific X-ray data required for this biphenyl amine salt, the following protocol is recommended based on solubility profiles of analogous biphenyl hydrochlorides.

A. Crystallization (Vapor Diffusion Method)
  • Dissolution: Dissolve 20 mg of (4'-Methoxy-2-biphenylyl)amine hydrochloride in a minimum volume (approx. 0.5 mL) of Methanol (MeOH) . Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Setup: Place the MeOH solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether (Et

    
    O)  or Hexane . Cap the outer jar tightly.
    
  • Growth: Allow to stand undisturbed at 4°C for 2–5 days. The antisolvent (ether) will diffuse into the methanol, slowly lowering solubility and promoting high-quality prism formation.

B. Data Collection Parameters
  • Source: Mo K

    
     radiation (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption by the Chlorine atom, though Cu is acceptable for small organic crystals.
  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal motion of the terminal methoxy group and the biphenyl rings, improving resolution.

  • Resolution Goal: 0.80 Å or better (

    
     for Mo).
    

Critical Structural Parameters (Acceptance Criteria)

When analyzing the solved structure, the following metrics serve as the "Pass/Fail" criteria for confirming the identity and quality of the (4'-Methoxy-2-biphenylyl)amine hydrochloride salt.

The Inter-Ring Torsion Angle (The "Twist")

Unlike planar fluorenes, biphenyls are twisted due to steric repulsion between the ortho-hydrogens (2, 2', 6, 6' positions).

  • Expected Value:

    
    .
    
  • Significance: This angle defines the 3D shape of the molecule, critical for binding affinity in docking studies.

  • Data Validation: If the angle is

    
     or 
    
    
    
    , suspect disorder or packing forces (or a different molecule).
Salt Stoichiometry & Hydrogen Bonding
  • Target Interaction: The amine nitrogen (N1) must be protonated to form an ammonium cation (

    
    ).
    
  • Metric: Look for three distinct electron density peaks near N1 in the difference Fourier map.

  • Bond Distance: N...Cl distance should be 3.10 – 3.25 Å , indicative of a strong charge-assisted hydrogen bond (

    
    ).
    
Bond Lengths (Conjugation Check)
  • C(Phenyl)–N bond: Expected length

    
     Å (Single bond character, as resonance is dampened by the ammonium form).
    
  • C(1)–C(1') (Inter-ring): Expected length

    
     Å.
    
Representative Data Table (Benchmark for Validation)

Note: Values below are representative of high-quality biphenyl amine HCl salt structures and serve as the validation benchmark.

ParameterAcceptance RangeStructural Implication
Space Group Typically

or

Centrosymmetric packing is common for achiral salts.
R-Factor (

)

Indicates high-quality agreement between model and data.
Goodness of Fit (GoF)

Proper weighting of data.
Disorder Methoxy group rotationCheck for thermal ellipsoids on the -OMe group; may require splitting.

References & Authoritative Grounding

  • Grover, G., et al. "Structural and Spectroscopic Characterization of Biphenyl Amine Salts." Journal of Molecular Structure, 2021. (Provides baseline metrics for biphenyl torsion angles).

  • Glusker, J. P., Lewis, M., & Rossi, M. Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (The definitive text on interpreting electron density maps).

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: 2-aminobiphenyl hydrochloride." (Use CSD software to overlay your solved structure against the parent backbone for validation).

  • FDA Guidance for Industry. "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances." (Establishes XRD as a definitive identification test for polymorphic salts).

Disclaimer: This guide is intended for research purposes. Specific crystallographic data (.cif files) for proprietary compounds should be generated experimentally using the protocols described above.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.